molecular formula C25H23ClN4O4S B13437953 N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide

N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide

Cat. No.: B13437953
M. Wt: 511.0 g/mol
InChI Key: ICMBSJAYAJYXCA-MZJWZYIUSA-N
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Description

N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxy group, and an indole moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Sulfonylhydrazone: The sulfonylhydrazone moiety can be formed by reacting the indole derivative with p-toluenesulfonyl hydrazide under reflux conditions.

    Acylation: The final step involves the acylation of the indole derivative with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)formamide
  • N-(4-chlorophenyl)carboxamide
  • N-(4-chlorophenyl)acetamide

Uniqueness

N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide is unique due to its combination of functional groups and structural features. The presence of the indole moiety, methoxy group, and sulfonylhydrazone linkage distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C25H23ClN4O4S/c1-17-3-10-22(11-4-17)35(32,33)29-27-14-18-15-30(24-12-9-21(34-2)13-23(18)24)16-25(31)28-20-7-5-19(26)6-8-20/h3-15,29H,16H2,1-2H3,(H,28,31)/b27-14+

InChI Key

ICMBSJAYAJYXCA-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(C3=C2C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=C2C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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